BI-1950
Vue d'ensemble
Description
BI-1950: is a highly potent and selective inhibitor of lymphocyte function-associated antigen-1 (LFA-1). It prevents the binding of intercellular adhesion molecule-1 (ICAM-1) to LFA-1, thereby inhibiting the production of interleukin-2 (IL-2) in human whole blood and peripheral blood mononuclear cells (PBMCs) . This compound has shown promising results in preclinical studies, particularly in models of delayed-type hypersensitivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of BI-1950 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : BI-1950 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: : The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: : BI-1950 is used as a tool compound in chemical research to study the inhibition of LFA-1 and its interactions with ICAM-1. It helps in understanding the molecular mechanisms underlying cell adhesion and signaling .
Biology: : In biological research, this compound is employed to investigate the role of LFA-1 in immune cell function and its potential as a therapeutic target for autoimmune diseases .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents for immune-related disorders .
Mécanisme D'action
BI-1950 exerts its effects by binding selectively to the I domain of ITGAL (integrin alpha-L), thereby inhibiting the interaction between LFA-1 and ICAM-1 . This inhibition prevents the activation of downstream signaling pathways that lead to the production of IL-2 and other pro-inflammatory cytokines . The compound’s high specificity and potency make it an excellent tool for studying the molecular mechanisms of immune cell adhesion and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI-9446: A close analog of BI-1950 with weaker affinity to ITGAL.
Lifitegrast: Another LFA-1 antagonist used in the treatment of dry eye disease.
Tirofiban: A glycoprotein IIb/IIIa antagonist used in cardiovascular diseases.
Uniqueness: : this compound stands out due to its high potency and selectivity for LFA-1, making it a valuable tool for both in vitro and in vivo studies . Its attractive pharmacokinetic profile and efficacy in preclinical models further highlight its potential as a therapeutic agent .
Propriétés
Numéro CAS |
1159724-42-1 |
---|---|
Formule moléculaire |
C32H26Cl2FN7O3 |
Poids moléculaire |
646.5 |
Nom IUPAC |
(5R)-5-[(4-Cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide |
InChI |
InChI=1S/C32H26Cl2FN7O3/c1-18(27(43)40-32(10-11-32)25-5-3-4-12-37-25)39-28(44)24-17-38-30-41(21-13-22(33)26(35)23(34)14-21)29(45)31(2,42(24)30)15-19-6-8-20(16-36)9-7-19/h3-9,12-14,17-18H,10-11,15H2,1-2H3,(H,39,44)(H,40,43)/t18-,31+/m0/s1 |
Clé InChI |
JZTTUZXIQIRVAB-FZEVHQGJSA-N |
SMILES |
O=C(C1=CN=C2N1[C@](C)(CC3=CC=C(C#N)C=C3)C(N2C4=CC(Cl)=C(F)C(Cl)=C4)=O)N[C@@H](C)C(NC5(C6=NC=CC=C6)CC5)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BI1950; BI 1950; BI-1950 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.